(2E)-2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-N-phenylhydrazinecarbothioamide
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Overview
Description
2-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, and a hydrazinecarbothioamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethylformamide or ethanol, and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinecarbothioamide moiety to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole or methoxyphenyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially unique properties .
Scientific Research Applications
2-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and anticancer activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to specific sites on proteins, inhibiting their activity. The hydrazinecarbothioamide group may also interact with cellular components, leading to various biological effects. Pathways involved in its action include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-HYDROXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE
- 2-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-ETHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
The uniqueness of 2-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the benzothiazole moiety provides a unique binding affinity for biological targets. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H20N4OS3 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-[(E)-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C23H20N4OS3/c1-28-20-12-11-16(14-24-27-22(29)25-18-7-3-2-4-8-18)13-17(20)15-30-23-26-19-9-5-6-10-21(19)31-23/h2-14H,15H2,1H3,(H2,25,27,29)/b24-14+ |
InChI Key |
JUJXWUMAVSRDAV-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2)CSC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)NC2=CC=CC=C2)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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